molecular formula C13H8BrN B14129955 5-Bromo-2-phenylethynyl-pyridine

5-Bromo-2-phenylethynyl-pyridine

Cat. No.: B14129955
M. Wt: 258.11 g/mol
InChI Key: XTKNEBHEQLAWHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(2-phenylethynyl)pyridine is an organic compound that belongs to the class of bromopyridines It is characterized by a bromine atom attached to the second position of the pyridine ring and a phenylethynyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(2-phenylethynyl)pyridine typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 5-bromo-2-iodopyridine with phenylacetylene in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere.

Industrial Production Methods

Industrial production of 5-bromo-2-(2-phenylethynyl)pyridine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-phenylethynyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: The phenylethynyl group can participate in further coupling reactions, such as Sonogashira coupling, to form more complex structures.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions to modify the functional groups attached to the pyridine ring.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.

    Bases: Common bases include potassium carbonate (K2CO3) and sodium hydroxide (NaOH).

    Solvents: Organic solvents like THF, DMF, and dichloromethane (DCM) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

5-Bromo-2-(2-phenylethynyl)pyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of functionalized pyridines.

Mechanism of Action

The mechanism of action of 5-bromo-2-(2-phenylethynyl)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The phenylethynyl group can enhance the compound’s ability to bind to specific targets, while the bromine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    5-Bromopyridine: Lacks the phenylethynyl group, making it less versatile in coupling reactions.

    2-Phenylethynylpyridine: Lacks the bromine atom, reducing its reactivity in substitution reactions.

    5-Bromo-2-fluoropyridine: Contains a fluorine atom instead of the phenylethynyl group, leading to different reactivity and applications.

Uniqueness

5-Bromo-2-(2-phenylethynyl)pyridine is unique due to the presence of both the bromine atom and the phenylethynyl group. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in organic synthesis and scientific research.

Properties

Molecular Formula

C13H8BrN

Molecular Weight

258.11 g/mol

IUPAC Name

5-bromo-2-(2-phenylethynyl)pyridine

InChI

InChI=1S/C13H8BrN/c14-12-7-9-13(15-10-12)8-6-11-4-2-1-3-5-11/h1-5,7,9-10H

InChI Key

XTKNEBHEQLAWHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=NC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.